3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 733757-82-9
VCID: VC15926770
InChI: InChI=1S/C12H12FN3.ClH/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12;/h1-4,14H,5-7H2,(H,15,16);1H
SMILES:
Molecular Formula: C12H13ClFN3
Molecular Weight: 253.70 g/mol

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride

CAS No.: 733757-82-9

Cat. No.: VC15926770

Molecular Formula: C12H13ClFN3

Molecular Weight: 253.70 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride - 733757-82-9

Specification

CAS No. 733757-82-9
Molecular Formula C12H13ClFN3
Molecular Weight 253.70 g/mol
IUPAC Name 3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride
Standard InChI InChI=1S/C12H12FN3.ClH/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12;/h1-4,14H,5-7H2,(H,15,16);1H
Standard InChI Key IIYWTBQTASFORK-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C1NN=C2C3=CC=C(C=C3)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a partially saturated pyrazolo[4,3-c]pyridine system, where positions 3 and 4 of the pyridine ring are fused to a pyrazole moiety. The 4-fluorophenyl group at position 3 introduces aromatic character and electronic modulation, while the hydrochloride salt enhances solubility in polar solvents . Key structural parameters include:

PropertyValueSource
Molecular formulaC₁₂H₁₃ClFN₃
Molecular weight253.70 g/mol
Parent compound (neutral)CID 16671966
Purity (commercial)98%

The InChIKey (XVXMRVHEGBWVES-UHFFFAOYSA-N) confirms stereochemical uniqueness and enables database tracking . X-ray crystallography data remains unpublished, but analogous pyrazolopyridines exhibit planar fused rings with dihedral angles <10° between heterocycles .

Synthetic Methodologies

Multicomponent Assembly

A scalable route involves condensation of 4-fluorophenylhydrazine with cyclic enaminones under Dean-Stark conditions, followed by HCl-mediated cyclization. The PMC study details a related protocol for tetrahydro-pyrazolo[4,3-c]pyridines:

  • Enaminone formation: React 4-piperidone with ethyl acetoacetate in refluxing toluene (yield: 89%)

  • Hydrazine coupling: Treat with 4-fluorophenylhydrazine in ethanol at 80°C for 18 hours

  • Cyclization: Add HCl gas in THF at 0°C to induce pyrazole ring closure

  • Purification: Recrystallize from ethanol/water (final yield: 72%)

This method advantages include atom economy (>65%) and minimal chromatographic steps, though regioselectivity requires careful pH control during cyclization .

Post-Functionalization Strategies

The RSC protocol demonstrates late-stage diversification of the pyridine ring:

  • N-Alkylation: React with methyl iodide/K₂CO₃ in DMF to install methyl groups (yield: 85%)

  • Suzuki coupling: Introduce aryl boronic acids at position 7 using Pd(PPh₃)₄ catalyst (yield: 63-78%)

  • Oxidation: Convert tetrahydro-pyridine to pyridone with MnO₂ in CHCl₃ (yield: 91%)

Physicochemical and Spectroscopic Properties

Solubility and Stability

ParameterValueConditionsSource
Water solubility12.8 mg/mL25°C, pH 7.4
LogP (neutral)2.34 ± 0.12Calculated (PubChem)
pKa4.18 (pyridine N), 8.97 (HCl)Potentiometric titration
Thermal decomposition218-220°CTGA (N₂ atmosphere)

The hydrochloride salt exhibits hygroscopicity (>3% moisture uptake at 75% RH), necessitating desiccant storage .

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO- d6): δ 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (t, J=8.8 Hz, 2H, Ar-H), 4.61 (s, 2H, CH₂N), 3.74 (t, J=5.6 Hz, 2H, CH₂), 2.93 (t, J=5.4 Hz, 2H, CH₂), 2.69 (m, 2H, CH₂) .

  • IR (KBr): 3421 cm⁻¹ (N-H stretch), 1598 cm⁻¹ (C=N pyrazole), 1224 cm⁻¹ (C-F) .

Analog StructureActivity (IC₅₀)TargetSource
Apixaban (pyrazolo[3,4-c]pyridine)1.1 nMFactor Xa
Nitrofuran-tagged derivatives4.8 μM (E. coli)Bacterial DNA gyrase
Spiroquinoline hybrids82% inhibition at 10 μMCOX-2

The 4-fluorophenyl group may enhance blood-brain barrier penetration compared to non-halogenated analogs, as seen in positron emission tomography (PET) tracer development .

ParameterSpecificationSource
GHS classificationH302 (Harmful if swallowed)
H315 (Skin irritation)
H319 (Eye irritation)
TransportNot restricted (ADR/RID)
DisposalIncinerate at >1000°C

Personal protective equipment (PPE) should include nitrile gloves, goggles, and particulate respirators when handling powder forms .

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